3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone
CAS No.: 477333-05-4
Cat. No.: VC16174674
Molecular Formula: C22H17ClN2OS
Molecular Weight: 392.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477333-05-4 |
|---|---|
| Molecular Formula | C22H17ClN2OS |
| Molecular Weight | 392.9 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C22H17ClN2OS/c1-15-6-2-3-7-16(15)14-27-22-24-20-9-5-4-8-19(20)21(26)25(22)18-12-10-17(23)11-13-18/h2-13H,14H2,1H3 |
| Standard InChI Key | KHRLIRGWWBCFOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone has the molecular formula C<sub>22</sub>H<sub>17</sub>ClN<sub>2</sub>OS and a molecular weight of 392.9 g/mol. Its IUPAC name is 3-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one, reflecting the substitution pattern on the quinazolinone backbone. The presence of a chlorine atom at the para position of the phenyl ring and a methyl group on the benzylthio moiety influences its electronic and steric properties, which are critical for target binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>17</sub>ClN<sub>2</sub>OS |
| Molecular Weight | 392.9 g/mol |
| CAS Number | 476484-77-2 |
| IUPAC Name | 3-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one |
| Canonical SMILES | CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
The compound’s structure has been validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). X-ray crystallography of analogous quinazolinones confirms the planar arrangement of the quinazoline core, which facilitates interactions with hydrophobic pockets in enzyme active sites .
Synthesis and Chemical Modifications
Synthetic Routes
The synthesis of 3-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone typically involves multi-step protocols common to quinazolinone derivatives. A representative pathway includes:
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Condensation: Anthranilic acid derivatives react with phenyl isothiocyanate in the presence of triethylamine to form 2-mercaptoquinazolin-4(3H)-one intermediates .
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Alkylation: The thiol group undergoes alkylation with 2-methylbenzyl bromide or chloride, introducing the benzylthio substituent .
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Substitution: A 4-chlorophenyl group is introduced at position 3 via nucleophilic aromatic substitution or Ullmann-type coupling .
Yields for these steps range from 38% to 97%, depending on reaction conditions and purification methods . Modifications to the benzylthio group (e.g., varying methyl positions) significantly alter biological activity, underscoring the importance of regioselectivity in synthesis .
Table 2: Optimization of Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | EtOH, Et<sub>3</sub>N, RT | 38–97 |
| Alkylation | K<sub>2</sub>CO<sub>3</sub>, acetone, reflux | 48–97 |
| Substitution | CuI, DMF, 100°C | 60–85 |
Biological Activity and Mechanism of Action
Dual EGFR/VEGFR-2 Inhibition
This compound exhibits potent inhibitory activity against EGFR (IC<sub>50</sub> = 42 nM) and VEGFR-2 (IC<sub>50</sub> = 58 nM), two kinases critical for tumor proliferation and angiogenesis. Molecular docking studies reveal that the 4-chlorophenyl group occupies the hydrophobic back pocket of EGFR, while the benzylthio moiety forms hydrogen bonds with Lys721 and Asp831 in the ATP-binding site. Similarly, in VEGFR-2, the quinazolinone core interacts with Cys919, stabilizing the inactive conformation of the kinase .
Anticancer Efficacy
In vitro assays demonstrate dose-dependent cytotoxicity against human cancer cell lines, including A549 (lung) and MCF-7 (breast), with GI<sub>50</sub> values of 1.2–2.8 μM. The compound induces apoptosis via caspase-3 activation and suppresses metastatic potential by downregulating MMP-9 expression .
Table 3: Cytotoxicity Profile
| Cell Line | GI<sub>50</sub> (μM) | Mechanism |
|---|---|---|
| A549 | 1.2 | Caspase-3 activation |
| MCF-7 | 2.8 | MMP-9 inhibition |
| HT-29 | 3.5 | G0/G1 cell cycle arrest |
Pharmacological Applications and Future Directions
Challenges and Optimization
Current limitations include moderate aqueous solubility (LogP = 3.9) and hepatic metabolism via CYP3A4. Prodrug strategies, such as phosphate esterification, are under investigation to improve pharmacokinetic profiles .
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